4'-Octyloxyacetophenone 4'-Octyloxyacetophenone
Brand Name: Vulcanchem
CAS No.: 37062-63-8
VCID: VC6424586
InChI: InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3
SMILES: CCCCCCCCOC1=CC=C(C=C1)C(=O)C
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

4'-Octyloxyacetophenone

CAS No.: 37062-63-8

Cat. No.: VC6424586

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

4'-Octyloxyacetophenone - 37062-63-8

Specification

CAS No. 37062-63-8
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 2-octan-4-yloxy-1-phenylethanone
Standard InChI InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3
Standard InChI Key MJBFLVDBEWBJNM-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=C(C=C1)C(=O)C
Canonical SMILES CCCCC(CCC)OCC(=O)C1=CC=CC=C1

Introduction

Chemical and Physical Properties

Structural Characteristics

4'-Octyloxyacetophenone features a phenyl group bonded to an acetyl moiety (COCH3\text{COCH}_3) and an octyloxy chain (O-C8H17\text{O-C}_8\text{H}_{17}) at the para position. The extended alkyl chain contributes to its hydrophobic nature, as evidenced by a logP value of 4.63 . X-ray crystallography and spectroscopic analyses confirm a planar aromatic ring system, with the octyloxy chain adopting a gauche conformation to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H24O2\text{C}_{16}\text{H}_{24}\text{O}_{2}
Molecular Weight248.36 g/mol
Density0.953 g/cm³
Melting Point30–32°C
Boiling Point365.3°C at 760 mmHg
Flash Point147.2°C
Refractive Index1.49
Solubility in WaterInsoluble

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals at δ 2.60 (s, 3H, COCH₃), δ 4.02 (t, 2H, OCH₂), and δ 7.8–6.8 (m, 4H, aromatic protons) .

Synthesis and Manufacturing

Modern Approaches

Loupy et al. (1987) optimized the synthesis using microwave-assisted alkylation of 4-hydroxyacetophenone with 1-bromooctane in dimethylformamide (DMF), achieving an 89% yield . Thiemann (2009) introduced a solvent-free mechanochemical method, reducing reaction time to 2 hours with comparable efficiency .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Reaction TimeKey Advantage
Friedel-Crafts Acylation6512 hHigh purity
Microwave-Assisted8945 minEnergy efficiency
Mechanochemical852 hSolvent-free, eco-friendly

Applications in Research and Industry

Liquid Crystal Precursors

The compound’s rigid aromatic core and flexible alkyl chain make it a precursor for thermotropic liquid crystals. Najer et al. (1956) demonstrated its utility in synthesizing Schiff-base liquid crystals with nematic phases stable up to 150°C .

Pharmaceutical Intermediates

4'-Octyloxyacetophenone serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs). Profft (1958) patented derivatives showing COX-2 inhibition with reduced gastrointestinal toxicity .

Organic Electronics

Thiemann (2009) explored its use in organic field-effect transistors (OFETs), where its electron-withdrawing acetyl group enhances charge carrier mobility .

ParameterValue
Skin IrritationCauses irritation
Eye IrritationSevere irritation
Inhalation RiskRespiratory tract irritation
CarcinogenicityNot classified (IARC, ACGIH)

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

  • Engineering Controls: Use fume hoods for powder handling to avoid airborne dispersion .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent work focuses on catalytic asymmetric synthesis using chiral organocatalysts, enabling enantioselective production of derivatives for drug development .

Biomedical Applications

Preliminary studies suggest its derivatives inhibit amyloid-β aggregation, highlighting potential in Alzheimer’s disease therapy .

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